![molecular formula C19H12F4 B14212783 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene CAS No. 825633-78-1](/img/structure/B14212783.png)
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is a fluorinated aromatic compound with the molecular formula C19H12F4. This compound is characterized by the presence of multiple fluorine atoms and a complex aromatic structure, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene typically involves multiple steps, including halogenation and cross-coupling reactions. One common method involves the use of organometallic reagents such as Grignard reagents or lithium reagents to introduce the fluorine atoms into the aromatic ring . The reaction conditions often require the presence of catalysts like palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursors are treated with fluorinating agents under controlled conditions. The use of phase transfer catalysts and polar solvents can enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various fluorinated aromatic compounds with different functional groups, which can be used in further chemical synthesis or industrial applications .
Aplicaciones Científicas De Investigación
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable compound for studying enzyme inhibition and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene is unique due to its specific arrangement of fluorine atoms and the presence of a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
825633-78-1 |
|---|---|
Fórmula molecular |
C19H12F4 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene |
InChI |
InChI=1S/C19H12F4/c1-11-2-4-12(5-3-11)13-6-7-15(16(20)8-13)14-9-17(21)19(23)18(22)10-14/h2-10H,1H3 |
Clave InChI |
WBVQTMYUJCROHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


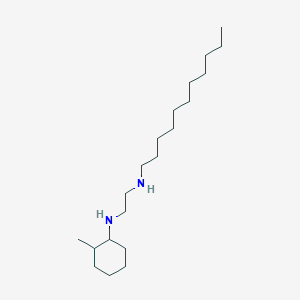
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
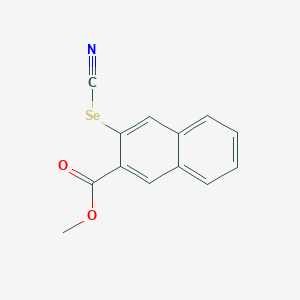
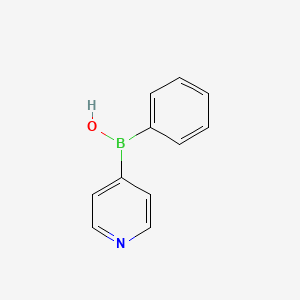
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)


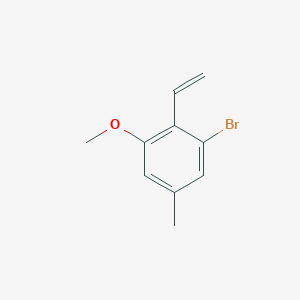


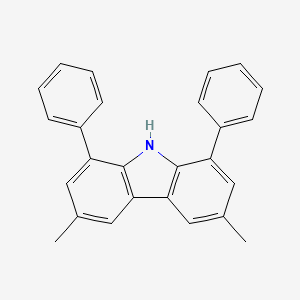
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
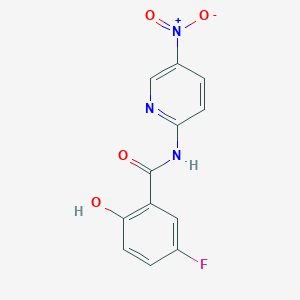
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
